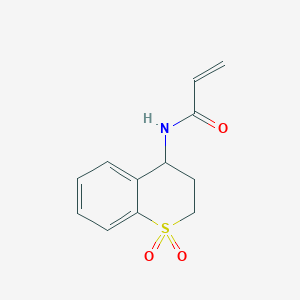![molecular formula C13H16O3 B2769038 2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧乙烷 CAS No. 36014-34-3](/img/structure/B2769038.png)
2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧乙烷
描述
“2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26400 . It is also known by other names such as “3-(4-allyl-2-methoxyphenoxy)propylene 1,2-oxide”, “4-allyl-2-methoxyphenyl glycidyl ether”, and “4-allyl-1-(2,3-epoxy-propoxy)-2-methoxy-benzene” among others .
Molecular Structure Analysis
The molecular structure of “2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 220.11000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” are not fully available. The Polar Surface Area (PSA) is 30.99000 and the LogP is 2.20130 .科学研究应用
Insecticidal Activity
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane: has been studied for its potential use as a semisynthetic insecticide derived from natural products . Research indicates that derivatives of eugenol, which is the major component of clove essential oil and structurally related to this compound, show enhanced insecticidal activity. These derivatives can affect the viability of insect cell lines, indicating their potential in agricultural pest control.
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical tool . Its role in the study of proteins can be pivotal, especially in understanding protein interactions, functions, and structures. This application is crucial for advancing knowledge in biological sciences and medicine.
Agricultural Applications
In agriculture, 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane could be used to develop new strategies for crop protection . Its potential insecticidal properties might offer an alternative to conventional pesticides, contributing to sustainable agricultural practices.
Industrial Applications
While specific industrial applications are not detailed in the available literature, the chemical properties of 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane suggest it could be used in the synthesis of other compounds or as an intermediate in chemical reactions .
Environmental Impact
The environmental impact of this compound is not well-documented. However, as with any chemical, it is essential to assess its toxicity, biodegradability, and potential effects on ecosystems before widespread use .
Material Science
In material science, compounds like 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane can be valuable in creating new materials with specific properties, such as enhanced strength or flexibility. The reactivity of the oxirane ring makes it a candidate for creating polymers or co-polymers .
Biochemistry Research
This compound is significant in biochemistry research, where it may be used to study enzyme reactions or as a building block for synthesizing more complex molecules that can mimic natural biochemical processes .
Medicinal Chemistry
Although not intended for diagnostic or therapeutic use, 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane could be a precursor in the synthesis of pharmaceuticals. Its structure could be modified to create new compounds with potential medicinal properties .
属性
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3,5-7,11H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPDBDQSBKEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
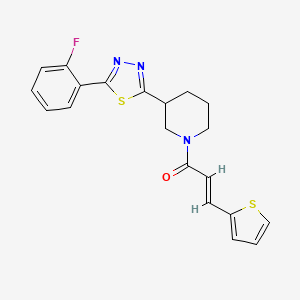
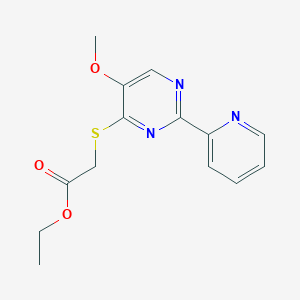
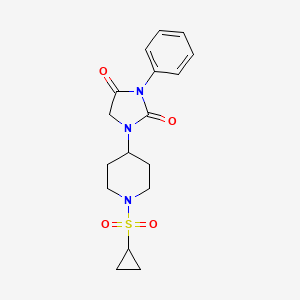
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
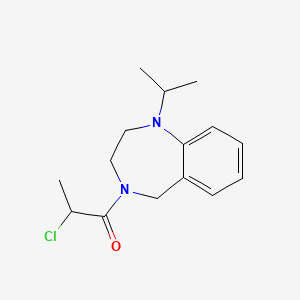
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
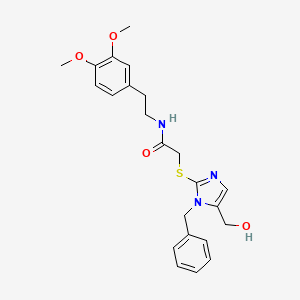
![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)


